molecular formula C26H20O5 B11141569 2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-one

2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-one

Cat. No.: B11141569
M. Wt: 412.4 g/mol
InChI Key: LFDOIAOOTZGKMS-MXAYSNPKSA-N
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Description

2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-one is a benzofuran-3-one derivative characterized by a conjugated chromene substituent at position 2 and a 4-methoxyphenylmethoxy group at position 6. The chromene moiety (a fused bicyclic structure of benzene and pyran) contributes to extended π-conjugation, while the 4-methoxyphenylmethoxy group introduces electron-donating methoxy functionality.

Properties

Molecular Formula

C26H20O5

Molecular Weight

412.4 g/mol

IUPAC Name

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(4-methoxyphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C26H20O5/c1-28-20-8-6-17(7-9-20)15-29-21-10-11-22-24(14-21)31-25(26(22)27)13-18-12-19-4-2-3-5-23(19)30-16-18/h2-14H,15-16H2,1H3/b25-13-

InChI Key

LFDOIAOOTZGKMS-MXAYSNPKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/O3

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=CC=CC=C5OC4)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the chromene and benzofuran rings. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile used .

Scientific Research Applications

2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s chromenyl group increases molecular weight compared to simpler analogs like the 4-methylbenzylidene derivative .
  • Electron-withdrawing groups (e.g., bromo in ) may reduce π-conjugation efficiency compared to electron-donating methoxy groups in the target compound.

Electronic and Optical Properties

  • However, the 4-methoxyphenylmethoxy group may cause peak broadening due to steric or electronic interference with π-orbital transitions, as observed in other methoxy-substituted systems .
  • Analog with 4-Methylbenzylidene () : Lacks extended conjugation from chromene, resulting in shorter-wavelength absorption.
  • Analog with 4-Bromophenyl-2-oxoethoxy () : The bromo group introduces electron-withdrawing effects, which may shift absorption spectra toward shorter wavelengths compared to methoxy-substituted compounds.

Biological Activity

The compound 2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-one , a derivative of chromones, exhibits a complex structure that suggests significant potential for various biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C26H20O5C_{26}H_{20}O_{5} with a molecular weight of 412.4 g/mol. Its structure includes a chromenone core fused with a benzo[b]furan moiety, characterized by methoxy substituents that enhance solubility and reactivity in biological systems. The presence of multiple aromatic rings contributes to its stability and potential interactions within biological environments.

Biological Activities

Research indicates that this compound may exhibit several pharmacological properties, including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant capabilities, which are essential for mitigating oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although specific mechanisms require further investigation.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-oneChromenone core with methoxy groupsAntioxidant, anticancer
6-MethoxychromoneChromenone without additional substitutionsAntioxidant
QuercetinFlavonoid structureAntioxidant, anti-inflammatory
UmbelliferoneCoumarin derivativeAntimicrobial

This table illustrates the complexity and potential multifaceted applications of the compound compared to its analogs.

The exact mechanisms through which 2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-one exerts its biological effects are not fully elucidated. However, it is hypothesized that its antioxidant properties may be linked to the inhibition of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival and apoptosis.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the cytotoxic effects of various chromone derivatives found that compounds similar to 2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-one exhibited significant inhibition of tumor cell lines, suggesting potential as chemotherapeutic agents.
  • Antioxidant Studies : Research has demonstrated that derivatives with methoxy groups significantly enhance antioxidant activity in vitro. The compound's ability to scavenge free radicals was assessed using standard assays like DPPH and ABTS, showing promising results .

Synthesis Methods

The synthesis of 2-(2H-chromen-3-ylmethylene)-6-[(4-methoxyphenyl)methoxy]benzo[b]furan-3-one typically involves multi-step reactions starting from simpler chromone derivatives. A general synthetic route may include:

  • Formation of the chromenone core through cyclization.
  • Introduction of methoxy groups via methylation reactions.
  • Final assembly through condensation reactions to yield the target compound.

This multi-step synthesis allows for the introduction of various substituents, enhancing the biological profile of the resulting compounds .

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